6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime
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Description
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C19H12Cl3N3OS and its molecular weight is 436.74. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
The compound acts as an agonist for the CAR . It binds to the receptor and stimulates its nuclear translocation . This binding and translocation result in the activation of CAR, which then influences the transcription of its target genes .
Biochemical Pathways
Upon activation, CAR regulates the expression of various genes involved in drug metabolism and transport . These include members of the cytochrome P450 family, which play a crucial role in the metabolism of xenobiotics and endogenous compounds .
Pharmacokinetics
This suggests that it may have good bioavailability when administered in a suitable formulation .
Result of Action
The activation of CAR by this compound can lead to increased metabolism and clearance of drugs and other xenobiotics . This can have various effects at the cellular level, depending on the specific substances involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in DMSO suggests that it might be affected by the presence of this solvent . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its stability and activity .
Biological Activity
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime, commonly referred to as CITCO, is a selective agonist of the constitutive androstane receptor (CAR). This compound has garnered attention for its potential therapeutic applications in cancer treatment and its role in modulating drug metabolism. This article reviews the biological activity of CITCO, highlighting its mechanism of action, effects on various cell lines, and implications for cancer therapy.
- Chemical Name : this compound
- Molecular Formula : C12H7Cl2N2OS
- Molecular Weight : 262.71 g/mol
- CAS Number : 82588-41-8
CITCO acts primarily as a potent and selective agonist for CAR. It exhibits an EC50 value of approximately 49 nM in CAR FRET assays and demonstrates a significant selectivity for CAR over other nuclear receptors such as PXR (Pregnane X Receptor), with a selectivity ratio of 50-fold at a concentration of 10 µM . Upon activation, CITCO induces the nuclear translocation of CAR in hepatocytes and upregulates the expression of target genes such as CYP2B6, which is involved in drug metabolism.
Anticancer Effects
CITCO has been shown to enhance the cytotoxic effects of chemotherapeutic agents in various cancer cell lines. Notably:
- Lymphoma Cells : When combined with CHOP (a chemotherapy regimen), CITCO significantly increased cytotoxicity towards lymphoma cells while reducing cardiotoxicity associated with CHOP treatment .
- Ovarian Cancer : In ovarian cell lines expressing CAR, CITCO enhanced cell proliferation when used alongside anticancer agents. This suggests that CITCO can augment the efficacy of existing chemotherapy regimens by overcoming drug resistance mechanisms .
- Brain Tumor Stem Cells (BTSCs) : CITCO inhibited the growth and expansion of CD133(+) BTSCs in culture and induced apoptosis without affecting normal astrocytes. In vivo studies further demonstrated that CITCO treatment resulted in a dose-dependent decrease in tumor volume in xenograft models .
Metabolic Effects
CITCO's activation of CAR leads to alterations in drug metabolism:
- It enhances the expression of key drug-metabolizing enzymes and transporters in human hepatocytes. This modulation can potentially improve the metabolic profile of co-administered drugs like CHOP .
- The compound has been implicated in reducing glucose output from hepatocytes, indicating a novel liver-specific mechanism that could be beneficial for managing blood glucose levels .
Data Overview
Case Studies
- Lymphoma Treatment : A study demonstrated that combining CITCO with CHOP led to significant reductions in drug concentrations needed for effective treatment while minimizing cardiotoxicity.
- Ovarian Cancer Resistance : In resistant ovarian cancer cell lines, CITCO's ability to enhance CAR-mediated transcription improved sensitivity to chemotherapy agents.
- Brain Tumor Models : In xenograft models using BTSCs, CITCO treatment resulted in notable tumor regression and highlighted its potential role as an adjunct therapy in glioblastoma treatments.
Properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,6-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3OS/c20-13-6-4-12(5-7-13)18-17(25-8-9-27-19(25)24-18)10-23-26-11-14-15(21)2-1-3-16(14)22/h1-10H,11H2/b23-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXFACQSWZNAMX-AUEPDCJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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